

# An In-Depth Technical Guide to SZ1676: A Novel Neuromuscular Blocking Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SZ1676

Cat. No.: B15617665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SZ1676** is an investigational non-depolarizing neuromuscular blocking agent. It is structurally a steroid derivative, identified as the 3-acetoxy analog of the parent compound SZ1677. As a neuromuscular blocker, **SZ1676** is designed to induce muscle relaxation by antagonizing the action of acetylcholine at the nicotinic acetylcholine receptors located at the motor endplate of the neuromuscular junction. This technical guide provides a comprehensive overview of the chemical structure, properties, and the established signaling pathway of **SZ1676**, intended to support further research and development in the field of anesthesiology and pharmacology.

## Chemical Structure and Properties

**SZ1676** is chemically identified by its CAS number 159325-23-2. It is a derivative of SZ1677, a known non-depolarizing muscle relaxant. The full chemical name of the parent compound, SZ1677, is 1-[3 $\alpha$ -hydroxy-17 $\beta$ -acetoxy-2 $\beta$ -(1,4-dioxa-8-azaspiro[1][2]dec-8-yl)-5 $\alpha$ -androstane-16 $\beta$ -yl]-1-(2-propenyl)pyrrolidinium bromide. **SZ1676** is the 3-acetoxy derivative of this structure.

Based on the structure of the parent compound, the chemical structure of **SZ1676** can be confidently inferred as 1-[3 $\alpha$ -acetoxy-17 $\beta$ -acetoxy-2 $\beta$ -(1,4-dioxa-8-azaspiro[1][2]dec-8-yl)-5 $\alpha$ -androstane-16 $\beta$ -yl]-1-(2-propenyl)pyrrolidinium bromide.

Table 1: Chemical and Physical Properties of **SZ1676** (Predicted)

| Property            | Value                                         | Source                     |
|---------------------|-----------------------------------------------|----------------------------|
| CAS Number          | 159325-23-2                                   | MedChemExpress[3][4][5]    |
| Molecular Formula   | C37H57BrN2O5                                  | Inferred from SZ1677       |
| Molecular Weight    | 693.76 g/mol                                  | Inferred from SZ1677       |
| Class               | Non-depolarizing neuromuscular blocking agent | Inferred from SZ1677       |
| Mechanism of Action | Nicotinic Acetylcholine Receptor Antagonist   | General knowledge of class |

Note: Some properties are inferred from the parent compound SZ1677 due to the limited availability of direct experimental data for **SZ1676**.

## Mechanism of Action and Signaling Pathway

As a non-depolarizing neuromuscular blocking agent, **SZ1676** acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating the signaling cascade that leads to muscle contraction.

The signaling pathway at the neuromuscular junction and the point of intervention for **SZ1676** are illustrated below:



[Click to download full resolution via product page](#)

Neuromuscular junction signaling pathway and the inhibitory action of **SZ1676**.

## Pharmacokinetics and Pharmacodynamics (Data on Related Compounds)

Direct pharmacokinetic and pharmacodynamic data for **SZ1676** are not readily available in the public domain. However, studies on the parent compound, SZ1677, and the structurally related rocuronium bromide can provide valuable insights.

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of Related Neuromuscular Blocking Agents

| Parameter                   | SZ1677                                        | Rocuronium Bromide                            |
|-----------------------------|-----------------------------------------------|-----------------------------------------------|
| Class                       | Non-depolarizing neuromuscular blocking agent | Non-depolarizing neuromuscular blocking agent |
| Onset of Action             | Rapid                                         | Rapid to Intermediate                         |
| Duration of Action          | Short                                         | Intermediate                                  |
| Cardiovascular Side Effects | Minimal to none reported                      | Can cause tachycardia                         |
| Cumulative Effect           | No significant accumulation reported          | Minimal                                       |

Data for SZ1677 is based on preclinical studies. Rocuronium Bromide data is from established clinical use.

## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **SZ1676** are proprietary. However, a general methodology for the analysis of SZ1677 and its derivatives, including **SZ1676**, has been described.

# High-Performance Liquid Chromatography (HPLC) for the Determination of SZ1677 and its Derivatives

A common experimental workflow for the quantitative analysis of these compounds in biological matrices would likely involve the following steps:



[Click to download full resolution via product page](#)

A generalized workflow for the HPLC analysis of **SZ1676**.

## Conclusion

**SZ1676** is a promising investigational non-depolarizing neuromuscular blocking agent with a steroidoidal structure. Its mechanism of action is well-understood within the context of its drug

class, involving the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. While specific quantitative data for **SZ1676** remains limited, information on its parent compound, SZ1677, suggests a profile of rapid onset and short duration of action with a favorable cardiovascular safety profile. Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profile of **SZ1676** and to determine its potential utility in clinical anesthesia.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Cas 119302-20-4,(2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol | lookchem [lookchem.com]
- 3. Rocuronium Bromide [doi.usp.org]
- 4. Pharmacokinetics of ASP4345 from Single Ascending-Dose and Multiple Ascending-Dose Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of zero- and second-order derivative spectrophotometric and HPLC methods for the determination of gemcitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to SZ1676: A Novel Neuromuscular Blocking Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15617665#sz1676-chemical-structure-and-properties>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)